molecular formula C13H16BBrO4 B6323868 5-Bromo-2-(4,4,6-trimethyl-1,3,2-dioxaborinan-2-yl)benzoic acid CAS No. 2096998-06-8

5-Bromo-2-(4,4,6-trimethyl-1,3,2-dioxaborinan-2-yl)benzoic acid

Cat. No.: B6323868
CAS No.: 2096998-06-8
M. Wt: 326.98 g/mol
InChI Key: ABXCJRCMIYOOML-UHFFFAOYSA-N
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Description

5-Bromo-2-(4,4,6-trimethyl-1,3,2-dioxaborinan-2-yl)benzoic acid is a chemical compound that features a bromine atom and a boron-containing dioxaborinane ring attached to a benzoic acid core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-(4,4,6-trimethyl-1,3,2-dioxaborinan-2-yl)benzoic acid typically involves the reaction of 5-bromobenzoic acid with a boron-containing reagent. One common method is the Suzuki-Miyaura coupling reaction, which involves the use of a palladium catalyst to facilitate the formation of the carbon-boron bond. The reaction conditions generally include the use of a base, such as potassium carbonate, and a solvent like tetrahydrofuran or dimethylformamide .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-(4,4,6-trimethyl-1,3,2-dioxaborinan-2-yl)benzoic acid can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-Bromo-2-(4,4,6-trimethyl-1,3,2-dioxaborinan-2-yl)benzoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action for 5-Bromo-2-(4,4,6-trimethyl-1,3,2-dioxaborinan-2-yl)benzoic acid in Suzuki-Miyaura coupling involves the following steps:

Properties

IUPAC Name

5-bromo-2-(4,4,6-trimethyl-1,3,2-dioxaborinan-2-yl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16BBrO4/c1-8-7-13(2,3)19-14(18-8)11-5-4-9(15)6-10(11)12(16)17/h4-6,8H,7H2,1-3H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABXCJRCMIYOOML-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(CC(O1)(C)C)C)C2=C(C=C(C=C2)Br)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16BBrO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.98 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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